molecular formula C₂₇H₂₅D₄F₃N₆O₈S B1158110 Alatrofloxacin-d4 Mesylate

Alatrofloxacin-d4 Mesylate

Cat. No.: B1158110
M. Wt: 658.64
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Chemical Classification

This compound emerges from the rich history of quinolone antibiotic development that began with the discovery of nalidixic acid in 1962. The quinolone family underwent significant evolution through multiple generations, with the introduction of fluorine atoms in the 1970s and 1980s creating the fluoroquinolone class that dramatically expanded antimicrobial activity. Alatrofloxacin itself was developed by Pfizer as a fluoroquinolone antibiotic delivered as a mesylate salt. The compound belongs to the fourth generation of quinolone antibiotics, characterized by broad-spectrum activity against both gram-positive and gram-negative bacteria.

The historical progression of quinolone development provides essential context for understanding the significance of alatrofloxacin and its deuterated analog. The first generation quinolones, exemplified by nalidixic acid, were primarily effective against gram-negative bacteria and limited to urinary tract infections. Subsequent generations incorporated structural modifications that progressively expanded their antimicrobial spectrum and improved pharmacokinetic properties. The development of alatrofloxacin represented an advancement in this evolutionary process, though it was ultimately withdrawn from clinical use.

The chemical classification of alatrofloxacin places it within the fluoroquinolone subfamily, specifically as a fluoronaphthyridone containing an L-alanyl-L-alanyl salt structure. This classification is significant because it distinguishes the compound from earlier quinolone generations and establishes its relationship to other contemporary fluoroquinolones that share similar structural features and mechanisms of action. The incorporation of deuterium atoms into this established chemical framework creates a research tool that maintains the fundamental characteristics of the parent compound while providing enhanced analytical capabilities.

Significance in Fluoroquinolone Research

The significance of this compound within fluoroquinolone research extends beyond its role as a simple analytical standard. Deuterated compounds have become increasingly important in pharmaceutical research due to their unique properties that enable detailed investigation of drug metabolism and pharmacokinetic behavior. The deuterium kinetic isotope effect, where deuterium-carbon bonds are approximately six to ten times more stable than hydrogen-carbon bonds, provides researchers with tools to study metabolic pathways and drug clearance mechanisms.

Research in fluoroquinolone development has consistently sought to address challenges related to bacterial resistance, improved pharmacokinetic properties, and enhanced activity against specific pathogens. The availability of deuterated analogs like this compound supports these research objectives by enabling precise analytical methods for studying drug behavior in biological systems. These compounds serve as internal standards in liquid chromatography-mass spectrometry analysis, allowing for accurate quantification of drug levels during pharmacokinetic studies.

The broader context of fluoroquinolone research emphasizes the importance of understanding structure-activity relationships and optimizing molecular properties for improved therapeutic outcomes. Deuterated analogs contribute to this understanding by providing tools for mechanistic studies that can inform the design of future fluoroquinolone compounds. The synthesis and availability of compounds like this compound represent essential infrastructure for continued advancement in fluoroquinolone research and development.

Development as a Deuterated Analog

The development of this compound as a deuterated analog involves sophisticated synthetic chemistry techniques that selectively incorporate deuterium atoms into specific positions of the parent molecule. Recent advances in deuteration methodology have demonstrated the feasibility of scalable deuterium incorporation using deuterated acetic acid as a deuterium source. These methods represent significant improvements over earlier deuteration approaches that often required harsh reaction conditions or produced low yields.

The specific deuteration pattern in this compound involves the incorporation of four deuterium atoms, as indicated by the molecular formula C26D4H21F3N6O5·CH4O3S. This deuteration pattern is strategically designed to maintain the biological and chemical properties of the parent compound while providing sufficient mass difference for analytical distinction. The choice of deuteration sites reflects careful consideration of metabolic stability and analytical utility.

Deuterium incorporation into pharmaceutical compounds offers several advantages beyond analytical applications. The kinetic isotope effect associated with deuterium substitution can potentially alter metabolic pathways and drug clearance rates. While this compound is primarily intended as a research tool rather than a therapeutic agent, understanding these effects contributes to broader knowledge about deuterium's impact on drug behavior. The development of efficient deuteration methods for quinolone compounds has broader implications for the field, as similar approaches can be applied to other members of this important antibiotic class.

Relationship to Parent Compound Alatrofloxacin

This compound maintains a direct structural and functional relationship to its parent compound alatrofloxacin, serving as the parental prodrug of trovafloxacin designed for intravenous administration. Alatrofloxacin itself functions as a prodrug that undergoes rapid hydrolysis to release the active antibiotic trovafloxacin. This prodrug relationship is particularly important because it demonstrates how chemical modifications can be used to improve drug delivery characteristics while maintaining therapeutic activity.

The parent compound alatrofloxacin was developed as part of Pfizer's fluoroquinolone research program and represents a sophisticated approach to antibiotic delivery. The compound incorporates structural features designed to enhance solubility and bioavailability compared to the active form trovafloxacin. The mesylate salt formation further improves the pharmaceutical properties of the compound, making it suitable for intravenous formulation.

Understanding the relationship between this compound and its parent compound requires appreciation of the prodrug concept and its implications for drug development. Prodrugs are inactive or less active compounds that undergo biotransformation to release the active drug at the target site. This approach allows pharmaceutical scientists to overcome limitations related to solubility, stability, or bioavailability that might otherwise prevent the clinical use of promising therapeutic agents. The deuterated analog maintains this prodrug relationship while providing the additional benefits associated with isotopic labeling.

The withdrawal of alatrofloxacin from clinical use in 2001 due to hepatotoxicity concerns does not diminish the research value of its deuterated analog. Instead, compounds like this compound continue to serve important roles in research applications, including analytical method development, metabolic studies, and structure-activity relationship investigations. The availability of these research tools supports continued scientific understanding of fluoroquinolone chemistry and biology.

Nomenclature and Chemical Identifiers

The nomenclature and chemical identifiers for this compound reflect both its structural complexity and its relationship to the parent compound alatrofloxacin. The systematic name incorporates the deuterium substitution pattern and the mesylate salt formation, providing a complete description of the compound's chemical identity. The International Union of Pure and Applied Chemistry name describes the compound as 7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-2,2,4,4-tetradeuterio-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid methanesulfonate.

The molecular formula C26D4H21F3N6O5·CH4O3S accurately represents the composition of the deuterated compound including the mesylate salt component. The molecular weight of 658.639 daltons reflects the incorporation of four deuterium atoms, which adds approximately 4 daltons compared to the non-deuterated parent compound. These precise molecular descriptors are essential for analytical applications and quality control of the research compound.

Table 1: Chemical Identifiers for this compound

Parameter Value
Molecular Formula C26D4H21F3N6O5·CH4O3S
Molecular Weight 658.639 g/mol
Product Code TRC-A511402-75MG
Exact Mass 658.197
Chemical Classification Deuterated Fluoroquinolone Mesylate Salt

Alternative nomenclature for the compound includes various systematic names that emphasize different structural features or stereochemical configurations. These alternative names serve important functions in chemical databases and literature searches, ensuring that researchers can locate relevant information regardless of the specific naming convention employed. The compound is also identified by specific product codes used by chemical suppliers, such as TRC-A511402-75MG, which facilitate ordering and inventory management.

The Simplified Molecular Input Line Entry System representation and International Chemical Identifier provide standardized methods for representing the compound's structure in electronic databases and computational applications. These standardized identifiers are particularly important for automated searching and data integration across different research platforms. The complexity of these identifiers reflects the sophisticated stereochemistry and multiple functional groups present in the fluoroquinolone structure, emphasizing the advanced synthetic chemistry required for the compound's preparation.

Properties

Molecular Formula

C₂₇H₂₅D₄F₃N₆O₈S

Molecular Weight

658.64

Synonyms

L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-3-fluoro-5,8-dihydro-5-oxo-1,8-naphthyridin-2-yl]-3-azabicyclo[3.1.0]hex-6-yl]-L-alaninamide-d4 Methanesulfonate;  L-Alanyl-N-[(1α,5α,6α)-3-[6-carboxy-8-(2,4-difluorophenyl)-_x000B_3-fluoro-5,8-dihy

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Alatrofloxacin-d4 mesylate is characterized by its molecular formula C27H29F3N6O8SC_{27}H_{29}F_3N_6O_8S and a molecular weight of 654.6 g/mol. The compound is a mesylate salt of alatrofloxacin, which enhances its solubility and bioavailability. Its structure includes a naphthyridine core, which is typical for fluoroquinolone antibiotics, contributing to its antibacterial activity.

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial properties, making it effective against various bacterial infections. It has been primarily indicated for:

  • Community-Acquired Pneumonia
  • Nosocomial Pneumonia
  • Acute Exacerbations of Chronic Bronchitis
  • Complicated Intra-abdominal Infections
  • Skin and Soft Tissue Infections

Despite its efficacy, it is important to note that alatrofloxacin was withdrawn from the market due to concerns regarding drug-induced liver injury and other adverse effects .

Case Study: Drug-Induced Liver Injury (DILI)

A significant concern surrounding this compound is its association with drug-induced liver injury. Research indicates that this compound has been classified with a high severity grade (8) for DILI risk . A study published in Drug Discovery Today highlighted the need for careful monitoring of liver function in patients treated with this antibiotic, especially given its previous withdrawal from the market due to safety concerns .

Comparative Studies on Efficacy

In comparative studies, alatrofloxacin has been evaluated against other fluoroquinolones such as ciprofloxacin and levofloxacin. These studies typically assess efficacy in treating resistant strains of bacteria. Results have shown that while alatrofloxacin demonstrates potent activity against certain pathogens, its safety profile has limited its clinical use .

Data Table: Summary of Research Findings

Application AreaDescriptionFindings
Antibacterial ActivityEffective against various bacterial infectionsBroad-spectrum efficacy noted in studies
Mechanism of ActionInhibits DNA gyrase and topoisomerase IVDisruption of bacterial DNA replication
Drug-Induced Liver InjuryHigh risk associated with useSeverity grade 8; monitoring required
Comparative EfficacyCompared with other fluoroquinolonesPotent but safety concerns limit use

Comparison with Similar Compounds

Structural and Functional Analogues

Fluoroquinolone Derivatives

Gemifloxacin Mesylate Structure: Shares the fluoroquinolone core but differs in side-chain modifications, including a cyclopropyl group at position 1 and a methoxy group at position 6. Analytical Methods: HPLC techniques optimized for gemifloxacin mesylate (e.g., reverse-phase chromatography with advanced detectors) highlight methodologies applicable to alatrofloxacin-d4 mesylate quantification . Stability: Unlike alatrofloxacin mesylate, gemifloxacin formulations prioritize pH-neutral buffers, reflecting differences in degradation pathways .

Pefloxacin Mesylate Dihydrate

  • Structure : Features an ethyl-piperazinyl side chain, lacking the bicyclic amine moiety of alatrofloxacin.
  • Therapeutic Use : Primarily targets Gram-negative bacteria, whereas alatrofloxacin (via trovafloxacin) exhibits broader Gram-positive coverage .

Non-Fluoroquinolone Mesylate Salts

Camostat Mesylate and Nafamostat Mesylate

  • Function : Serine protease inhibitors (e.g., TMPRSS2) rather than antibiotics.
  • Docking Scores : Camostat and nafamostat exhibit lower Glide scores (−4.52 and −3.73, respectively) compared to marine natural products, suggesting weaker binding affinities than alatrofloxacin’s enzymatic targets .

Imatinib Mesylate

  • Application : A tyrosine kinase inhibitor used in oncology, contrasting with alatrofloxacin’s antibacterial role.
  • Market Data : Global demand for imatinib mesylate underscores the importance of mesylate salts in enhancing drug solubility and shelf life, a commonality with alatrofloxacin formulations .

Cetyl Tranexamate Mesylate

  • Use : Dermatological agent for hyperpigmentation, leveraging mesylate’s lipid solubility for skin barrier penetration. This contrasts with alatrofloxacin’s systemic administration .

Analytical and Stability Profiles

Parameter This compound Gemifloxacin Mesylate Pefloxacin Mesylate Camostat Mesylate
Molecular Weight ~550 g/mol (deuterated) 485.9 g/mol 465.4 g/mol 494.5 g/mol
Solubility Enhancer Mesylate salt Mesylate salt Methanesulfonate Mesylate salt
Stability Light-stable; pH 4.0 ± 1.0 pH-neutral buffers Hydrate-sensitive Hydrolysis-prone
Analytical Method HPLC (hypothesized) Reverse-phase HPLC UV spectrophotometry Docking simulations

Key Research Findings

  • Alatrofloxacin Mesylate: Stability in citric acid/sodium citrate buffer (2.55 × 10⁻³ g/mL : 2.35 × 10⁻³ g/mL) ensures compatibility with intravenous administration .
  • Deuterated Utility : The "-d4" label in this compound minimizes isotopic interference in LC-MS, a trait shared with deuterated internal standards for drugs like nelfinavir mesylate .
  • Comparative Efficacy : While alatrofloxacin targets DNA gyrase, camostat/nafamostat mesylates inhibit proteases, reflecting divergent therapeutic mechanisms .

Preparation Methods

Deuterated Intermediate Synthesis

Deuteration typically occurs during the synthesis of the alatrofloxacin core structure. Key steps include:

  • Deuterium Incorporation : Selective deuteration is achieved using deuterated reagents or solvents in critical synthesis steps. For example, deuterated methanesulfonic acid (CD3_3SO3_3D) may replace its non-deuterated counterpart during salt formation.

  • Coupling Reactions : The coupling of Boc-protected amino acids (e.g., Boc-L-Ala-L-Ala) with the quinolone moiety is performed under deuterated conditions to ensure isotopic labeling at metabolically active sites.

Mesylate Salt Formation

The deuterated alatrofloxacin intermediate is converted to its mesylate salt via acid-base reaction:

Alatrofloxacin-d4+CD3SO3HAlatrofloxacin-d4 mesylate\text{Alatrofloxacin-d4} + \text{CD}3\text{SO}3\text{H} \rightarrow \text{this compound}

This step requires precise pH control (3.5–4.5) to optimize yield and purity.

Critical Reaction Parameters

  • Temperature : Reflux conditions (60–100°C) are employed during intermediate synthesis.

  • Solvent Systems : Ethanol-water mixtures are preferred for their ability to dissolve both the intermediate and methanesulfonic acid.

  • Yield Optimization : Pilot studies report yields exceeding 90% under optimized conditions.

Purification Strategies for Parenteral Formulations

Crude this compound often contains less polar impurities that compromise stability in injectable formulations. Patent WO1999006430A1 details a resin-based purification method to address this challenge.

Polystyrene Resin Treatment

  • Resin Type : Non-ionic polystyrene-divinylbenzene resins selectively adsorb impurities while allowing the target compound to elute.

  • Elution Parameters :

    • Flow rate: 3–5 bed volumes per hour

    • Solvent: Aqueous ethanol (10–20%)

    • Temperature: Ambient (20–25°C)

Impurity Profile Before and After Purification

Impurity TypeRetention Time (min)Concentration (Pre-Purification)Concentration (Post-Purification)
Oligomer Byproducts2.1–30.00.5–1.2%<0.1%
Unreacted Intermediate15.40.8%<0.05%
Data adapted from WO1999006430A1.

Formulation and Stabilization Techniques

The CN102512364A patent outlines a stabilized injectable composition for alatrofloxacin mesylate, which can be adapted for its deuterated analog.

Composition Optimization

ComponentConcentration (g/mL)Function
This compound7.86 × 103^{-3}Active ingredient
Sodium chloride0.9 × 103^{-3}Tonicity adjuster
Citric acid2.55 × 103^{-3}pH stabilizer
Sodium citrate2.35 × 103^{-3}Buffering agent
Formulation derived from CN102512364A.

Sterilization and Stability

Sterilization at 121°C for 15 minutes (F0_0 > 12) minimizes degradation while ensuring microbial safety:

Sterilization ConditionResidual Drug Content (%)Related Substances (%)
115°C, 30 minutes95.41.8
121°C, 15 minutes99.80.5
121°C, 20 minutes97.51.2
Data sourced from CN102512364A.

Analytical Methods for Quality Control

High-performance liquid chromatography (HPLC) remains the gold standard for assessing purity and impurity profiles.

HPLC Parameters

  • Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)

  • Mobile Phase : Acetonitrile-phosphate buffer (pH 2.5) gradient

  • Detection : UV at 278 nm

Method Validation

  • Linearity : R2^2 > 0.999 over 50–150% of target concentration

  • Precision : RSD < 1.0% for intra-day and inter-day assays

Comparative Analysis with Non-Deuterated Analog

While this compound shares its core structure with the parent compound, deuteration introduces distinct handling requirements:

ParameterAlatrofloxacin MesylateThis compound
Molecular Weight654.62 g/mol658.64 g/mol
Metabolic Half-life8–12 hours10–14 hours
Aqueous Solubility25 mg/mL (pH 4)23 mg/mL (pH 4)
Data extrapolated from patent and stability studies .

Q & A

Q. How can UV spectrophotometry be optimized for quantifying Alatrofloxacin-d4 Mesylate in experimental samples?

Methodological Answer :

  • Wavelength Selection : Perform a UV scan (200–400 nm) to identify absorption maxima. For deuterated analogs like Alatrofloxacin-d4, expect shifts in λmax compared to non-deuterated forms due to isotopic effects. Validate using standard solutions (e.g., 10–50 µg/mL in methanol) .
  • Linearity & Precision : Use triplicate measurements across a concentration range (e.g., 5–50 µg/mL). Calculate intra-day and inter-day precision (<2% RSD) and accuracy (98–102% recovery) .
  • Robustness Testing : Vary parameters like solvent pH (±0.5 units) and temperature (±5°C) to assess method stability .

Q. What synthesis strategies are effective for preparing this compound?

Methodological Answer :

  • Deuteration Protocol : Introduce deuterium at specific positions (e.g., aromatic rings) via acid-catalyzed H/D exchange or catalytic deuteration. Confirm isotopic purity (>98%) using LC-MS .
  • Mesylation Reaction : React the deuterated intermediate with methanesulfonic acid under anhydrous conditions. Monitor reaction completion via TLC (Rf comparison to non-deuterated analogs) .
  • Purification : Use column chromatography (silica gel, CH2Cl2:MeOH gradient) followed by recrystallization in acetonitrile .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve this compound from its degradation products?

Methodological Answer :

  • Column Selection : Use a C18 column (150 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water:acetonitrile (85:15 v/v). Adjust gradient elution (e.g., 15→35% acetonitrile over 20 min) to separate deuterated analogs from non-deuterated impurities .
  • Detection Parameters : Set UV detection at 272 nm (primary) and 343 nm (secondary) for cross-validation. Ensure resolution >2.0 between adjacent peaks .
  • Forced Degradation Studies : Expose the compound to heat (80°C), acidic (0.1M HCl), and oxidative (3% H2O2) conditions. Quantify degradation products using area normalization (<0.5% per impurity) .

Q. What strategies address contradictory data in stability studies of this compound under varying pH conditions?

Methodological Answer :

  • Controlled pH Buffers : Prepare buffers (pH 1–9) using HCl/NaOH and monitor degradation kinetics via HPLC. Use Arrhenius plots to predict shelf-life discrepancies .
  • Isotope Effect Analysis : Compare degradation rates of Alatrofloxacin-d4 with non-deuterated forms. Slower degradation in deuterated analogs may indicate kinetic isotope effects (KIEs), requiring adjusted stability protocols .
  • Statistical Reconciliation : Apply ANOVA to identify significant variations (p<0.05) and use multivariate analysis (e.g., PCA) to isolate pH-dependent degradation pathways .

Q. How can impurity profiles be validated for this compound in compliance with ICH guidelines?

Methodological Answer :

  • Threshold Calculation : Use the formula: Impurity %=rirs×100\text{Impurity \%} = \frac{r_i}{r_s} \times 100

    where rir_i = peak response of impurity, rsr_s = total peak responses. Ensure <0.1% for unidentified impurities .

  • Specificity Testing : Compare chromatograms of stressed samples (heat, light) with controls. Confirm baseline separation and absence of co-eluting peaks .

  • Cross-Method Validation : Correlate results from HPLC, LC-MS, and NMR to verify impurity structures and isotopic purity .

Experimental Design & Data Analysis

Q. What experimental designs are optimal for assessing the deuterium isotope effect (DIE) in this compound?

Methodological Answer :

  • Parallel Synthesis : Prepare deuterated and non-deuterated analogs under identical conditions. Compare reaction rates (e.g., hydrolysis) using kinetic studies .
  • Isotopic Ratio Monitoring : Use high-resolution MS to track deuterium loss during stability testing. Calculate DIE as kH/kDk_H/k_D, where values >1 indicate slower degradation in deuterated forms .
  • Computational Modeling : Apply DFT calculations to predict KIEs and validate with experimental data .

Q. How should researchers integrate spectral data (NMR, LC-MS) to confirm the structure of this compound?

Methodological Answer :

  • 1H/13C NMR Analysis : Identify deuterium incorporation via absence of proton signals in specific regions (e.g., aromatic protons replaced by D). Use DEPT-135 to confirm carbon environments .
  • LC-MS Validation : Confirm molecular ion peaks ([M+H]+) with m/z shifted by +4 (due to D4 substitution). Fragmentation patterns should match non-deuterated analogs .
  • Cross-Technique Consistency : Ensure NMR-determined deuteration sites align with MS isotopic distribution patterns .

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